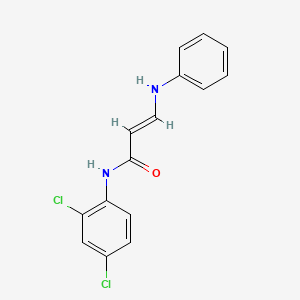

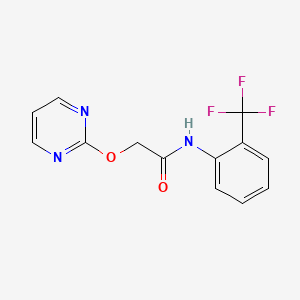

![molecular formula C20H16N2OS B2472169 N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide CAS No. 888411-98-1](/img/structure/B2472169.png)

N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide” is a chemical compound with the CAS Number 888411-98-1 . It has a molecular formula of C20H16N2OS and a molecular weight of 332.42 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, benzothiazole derivatives are known to undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .Physical And Chemical Properties Analysis

“this compound” has a predicted density of 1.320±0.06 g/cm3 and a predicted pKa of 11.21±0.43 .Wissenschaftliche Forschungsanwendungen

Antiproliferative and Apoptosis-Inducing Activities

N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide derivatives demonstrate significant antiproliferative activity. They have been studied for their effect on cell growth inhibition, particularly in human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. These compounds, especially 1k, show a strong proapoptotic effect, indicating potential as novel apoptosis inducers in cancer treatment (Corbo et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives, including this compound, are effective as corrosion inhibitors. They have been observed to offer superior stability and higher efficiency in preventing steel corrosion in acidic environments, such as in 1 M HCl solutions. These inhibitors work through both physical and chemical adsorption onto surfaces (Hu et al., 2016).

Positron Emission Tomography Imaging

In the field of neuroimaging, certain this compound derivatives have been developed for positron emission tomography (PET) imaging of metabotropic glutamate 1 (mGlu1) receptors in the brain. This application aids in the study of neurological disorders and brain function (Fujinaga et al., 2012).

Antimicrobial and Anti-Inflammatory Activities

These compounds have shown excellent bioactivities in antimicrobial tests. They exhibit significant anti-inflammatory action, selective cytotoxic effects, and NO-induction ability in relation to tumor cell lines. This suggests their potential in developing treatments for infections and inflammation-related disorders (Zablotskaya et al., 2013).

Antioxidant Activities

This compound derivatives have also been evaluated for their antioxidating activities. Studies on high-fat-fed mice indicated that these derivatives could significantly improve antioxidative markers like superoxide dismutase (SOD), catalase (CAT), and reduce malondialdehyde (MDA) levels, suggesting a protective role against oxidative stress (Erbin, 2013).

Zukünftige Richtungen

Benzothiazole derivatives, such as “N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide”, have a high degree of structural diversity that makes them vital for the investigation of novel therapeutics . Future research could focus on exploring the biological activities of these compounds and developing more potent biologically active benzothiazole-based drugs .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been found to interact with various targets, inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral activities .

Mode of Action

It’s known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been reported to induce biological effects through various targets . These effects could potentially influence multiple biochemical pathways.

Pharmacokinetics

One related compound, ska-31, is noted to have good pharmacokinetic properties .

Result of Action

It’s known that thiazole derivatives can have a variety of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral effects .

Action Environment

The biological outcomes of thiazole derivatives are known to be greatly affected by substituents on a particular position of the thiazole ring , which could potentially be influenced by environmental factors.

Eigenschaften

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-12-7-9-15(13(2)11-12)19(23)22-20-21-17-10-8-14-5-3-4-6-16(14)18(17)24-20/h3-11H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDWULOSYVRYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2472089.png)

![Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2472093.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2472099.png)

![N-(3-(ethyl(m-tolyl)amino)propyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2472101.png)

![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2472104.png)

![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2472105.png)